molecular formula C40H48O19 B14113071 Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;1,3-dioxo-2-benzofuran-5-carboxylic acid;(3-hydroxy-2,2-dimethylpropyl) 3-hydroxy-2,2-dimethylpropanoate;terephthalic acid CAS No. 72869-91-1

Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;1,3-dioxo-2-benzofuran-5-carboxylic acid;(3-hydroxy-2,2-dimethylpropyl) 3-hydroxy-2,2-dimethylpropanoate;terephthalic acid

Cat. No.: B14113071
CAS No.: 72869-91-1
M. Wt: 832.8 g/mol
InChI Key: HCOHWABBPLKUCQ-UHFFFAOYSA-N
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Description

The compound “ISOPHTHALIC ACID + TEREPHTHALIC ACID + TRIMELLITIC ANHYDRIDE + NEOPENTYL GLYCOL + NEOPENTYL GLYCOL HYDROXY PIVALATE POLYMER” is a branched polyester synthesized by incorporating isophthalic acid, terephthalic acid, trimellitic anhydride, neopentyl glycol, and neopentyl glycol hydroxy pivalate. This polymer is known for its excellent chemical, physical, and optical properties, making it suitable for various industrial applications, including packaging, fibers, containers, films, and engineering parts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this branched polyester involves a multi-step process:

    Esterification Step: Isophthalic acid, terephthalic acid, and neopentyl glycol are reacted to form the initial polyester chains.

    Polycondensation Step: Trimellitic anhydride is added at the beginning of the polycondensation step to introduce branching into the polymer structure.

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale esterification and polycondensation reactions. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high molecular weight and desired polymer properties. The use of continuous reactors and advanced monitoring techniques ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

The polymer undergoes various chemical reactions, including:

    Esterification: Formation of ester bonds between carboxylic acids and alcohols.

    Polycondensation: Further polymerization to increase molecular weight and introduce branching.

Common Reagents and Conditions

Major Products

The major product is a branched polyester with enhanced mechanical and thermal properties. The addition of trimellitic anhydride introduces branching, resulting in a more robust and amorphous polymer .

Scientific Research Applications

This polymer has a wide range of scientific research applications:

Mechanism of Action

The polymer exerts its effects through the formation of a highly cross-linked network, providing excellent mechanical strength and thermal stability. The molecular targets include the ester bonds formed during the esterification and polycondensation steps. The pathways involved in the polymerization process ensure the formation of a robust and durable material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The incorporation of trimellitic anhydride introduces branching, resulting in a polymer with superior mechanical strength, thermal stability, and amorphous nature compared to other similar polyesters .

Properties

CAS No.

72869-91-1

Molecular Formula

C40H48O19

Molecular Weight

832.8 g/mol

IUPAC Name

benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;1,3-dioxo-2-benzofuran-5-carboxylic acid;(3-hydroxy-2,2-dimethylpropyl) 3-hydroxy-2,2-dimethylpropanoate;terephthalic acid

InChI

InChI=1S/C10H20O4.C9H4O5.2C8H6O4.C5H12O2/c1-9(2,5-11)7-14-8(13)10(3,4)6-12;10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12;9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;1-5(2,3-6)4-7/h11-12H,5-7H2,1-4H3;1-3H,(H,10,11);2*1-4H,(H,9,10)(H,11,12);6-7H,3-4H2,1-2H3

InChI Key

HCOHWABBPLKUCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)CO.CC(C)(CO)COC(=O)C(C)(C)CO.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O

Related CAS

72869-91-1

Origin of Product

United States

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